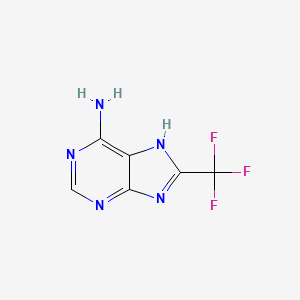![molecular formula C18H22N2O3S B1226576 N-CYCLOPROPYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B1226576.png)
N-CYCLOPROPYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML237 est une sonde chimique de petite molécule identifiée et optimisée dans le cadre de l'initiative du Réseau des centres de sondes de bibliothèques moléculaires des Instituts nationaux de la santé (NIH-MLPCN). Il s'agit d'un modulateur non basé sur les kinases de la voie de signalisation du facteur nucléaire kappa B (NF-κB) . Cette voie est cruciale dans la régulation de la réponse immunitaire, de l'inflammation et de la survie cellulaire, ce qui fait de ML237 un outil précieux pour l'étude de ces processus biologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de ML237 implique une série de réactions organiques, notamment la formation de cycles oxazoles. La voie de synthèse commence généralement par la préparation de composés intermédiaires par des réactions telles que la condensation et la cyclisation . Des conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement élevé et une pureté du produit final .
Méthodes de production industrielle : Bien que les méthodes détaillées de production industrielle de ML237 ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour la production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : ML237 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes ou les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'oxazole, tandis que la réduction peut produire des formes réduites du cycle oxazole .
4. Applications de la recherche scientifique
ML237 a un large éventail d'applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie NF-κB.
5. Mécanisme d'action
ML237 exerce ses effets en inhibant sélectivement la voie NF-κB. Il cible des protéines spécifiques impliquées dans la voie, telles que les kinases IκB, qui jouent un rôle crucial dans l'activation du NF-κB . En inhibant ces protéines, ML237 empêche la translocation du NF-κB vers le noyau, réduisant ainsi l'expression des gènes impliqués dans l'inflammation et la survie cellulaire .
Composés similaires :
ML029 : Un autre inhibiteur de la voie NF-κB avec une structure chimique différente.
ML130 : Une sonde chimique ciblant un aspect différent de la voie NF-κB.
ML146 : Un inhibiteur sélectif d'une voie de signalisation spécifique du NF-κB.
ML236 : Une sonde à base d'oxadiazole présentant des propriétés inhibitrices du NF-κB similaires.
Unicité : ML237 est unique en raison de sa structure à base d'oxazole et de sa forte sélectivité pour la voie NF-κB dans les cellules B. Il est plus puissant pour inhiber l'activation du NF-κB dans les cellules B par rapport à d'autres composés similaires, ce qui en fait un outil précieux pour l'étude des voies de signalisation spécifiques aux cellules B .
Applications De Recherche Scientifique
ML237 has a wide range of scientific research applications, including:
Mécanisme D'action
ML237 exerts its effects by selectively inhibiting the NF-κB pathway. It targets specific proteins involved in the pathway, such as IκB kinases, which play a crucial role in the activation of NF-κB . By inhibiting these proteins, ML237 prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of genes involved in inflammation and cell survival .
Comparaison Avec Des Composés Similaires
ML029: Another NF-κB pathway inhibitor with a different chemical structure.
ML130: A chemical probe targeting a different aspect of the NF-κB pathway.
ML146: A selective inhibitor of a specific NF-κB signaling route.
ML236: An oxadiazole-based probe with similar NF-κB inhibitory properties.
Uniqueness: ML237 is unique due to its oxazole-based structure and its high selectivity for the NF-κB pathway in B-cells. It is more potent in inhibiting NF-κB activation in B-cells compared to other similar compounds, making it a valuable tool for studying B-cell-specific signaling pathways .
Propriétés
Formule moléculaire |
C18H22N2O3S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-3-22-15-8-4-13(5-9-15)18-20-16(12(2)23-18)10-24-11-17(21)19-14-6-7-14/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3,(H,19,21) |
Clé InChI |
KJKRTEBDWADQLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


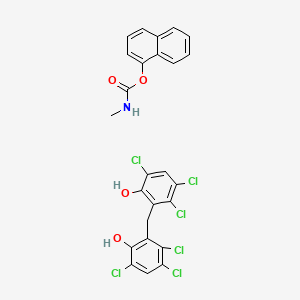
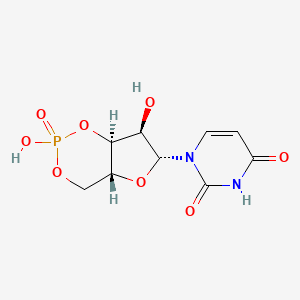
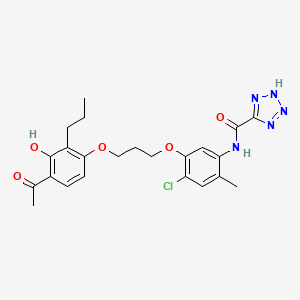

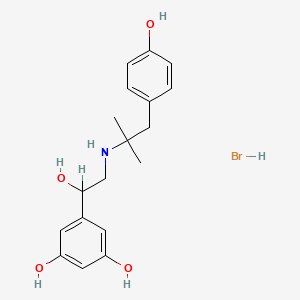


![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)


![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)

![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)
